molecular formula C39H72N4 B13758814 Cyclohexanamine, 4,4'-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- CAS No. 70615-16-6

Cyclohexanamine, 4,4'-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)-

Cat. No.: B13758814
CAS No.: 70615-16-6
M. Wt: 597.0 g/mol
InChI Key: ZBYQZOHIYYGOGT-UHFFFAOYSA-N
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Description

Properties

CAS No.

70615-16-6

Molecular Formula

C39H72N4

Molecular Weight

597.0 g/mol

IUPAC Name

4-[[4-[[4-[[4-[[4-[(4-aminocyclohexyl)methyl]cyclohexyl]amino]cyclohexyl]methyl]cyclohexyl]amino]cyclohexyl]methyl]cyclohexan-1-amine

InChI

InChI=1S/C39H72N4/c40-34-13-1-28(2-14-34)25-30-5-17-36(18-6-30)42-38-21-9-32(10-22-38)27-33-11-23-39(24-12-33)43-37-19-7-31(8-20-37)26-29-3-15-35(41)16-4-29/h28-39,42-43H,1-27,40-41H2

InChI Key

ZBYQZOHIYYGOGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC3CCC(CC3)CC4CCC(CC4)NC5CCC(CC5)CC6CCC(CC6)N)N

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Details
Chemical Name Cyclohexanamine, 4,4'-methylenebis-
CAS Number 1761-71-3
Molecular Formula C13H26N2
Molecular Weight (g/mol) 210.36
Synonyms bis(4-aminocyclohexyl)methane, PACM
Isomers trans-trans, cis-cis, cis-trans
Physical Form Clear liquid (trans-trans ~20-25%), yellowish solid otherwise

Preparation Methods Analysis

General Synthetic Approach

The synthesis of cyclohexanamine, 4,4'-methylenebis-, involves the formation of the diamine structure through reactions on cyclohexylamine derivatives. The key synthetic challenge lies in controlling stereochemistry and achieving high purity of the trans isomer, which affects the product's performance in polymer applications.

Industrial Preparation via Reductive Amination and Condensation

The most common industrial route to bis(4-aminocyclohexyl)methane involves condensation of cyclohexanone derivatives with ammonia or amines followed by reduction steps. However, detailed procedures for the exact compound with the 4,4'-methylenebis substitution are less frequently published openly due to proprietary reasons.

Preparation of Related Trans-4-Methyl Cyclohexylamine (Model Compound)

A closely related compound, trans-4-methyl cyclohexylamine, shares structural features and provides insight into preparation strategies relevant to the target compound. A patented method (CN102001950A) describes an environmentally friendly, one-pot process using trans-4-methylcyclohexanecarboxylic acid as the starting material, sodium azide, and a protonic acid catalyst. The process proceeds via the Schmidt rearrangement to form an isocyanate intermediate, which is hydrolyzed to yield the amine with high optical purity (>99.5%) and yield (~85%).

Reaction Overview:
  • Starting Material: trans-4-methylcyclohexanecarboxylic acid
  • Catalyst: Protonic acid (e.g., sulfuric acid, polyphosphoric acid, trichloroacetic acid)
  • Reagent: Sodium azide
  • Solvents: Non-protonic solvents such as trichloromethane, ethyl acetate, or methylene dichloride
  • Conditions: Dropwise addition of acid at 0–50 °C, followed by stirring at elevated temperatures (up to 50 °C) for 12–16 hours
  • Workup: Neutralization to pH 9–11, organic extraction, drying, and distillation
Key Advantages:
  • Avoids use of hazardous diazoimide and heavy metal catalysts
  • One-pot synthesis simplifies operation and reduces cost
  • High yield and optical purity
  • Environmentally friendly with reduced waste
Data Summary Table from Patent Embodiments:
Embodiment Solvent Acid Catalyst Temp. (°C) Reaction Time (h) Yield (%) Purity (GC) Optical Purity (e.e. %)
1 Trichloromethane Sulfuric acid 30–40 12 85.2 99.8 99.7
2 Trichloromethane Polyphosphoric acid 20–45 12 85.3 99.6 99.7
3 Ethyl acetate Trichloroacetic acid 30–50 12 85.4 99.7 99.7
4 Methylene dichloride Trichloroacetic acid 20–40 16 Not specified Not specified Not specified

Note: These methods are directly for trans-4-methyl cyclohexylamine but provide a model for the preparation of related cyclohexylamine derivatives including bis(4-aminocyclohexyl)methane.

Synthesis of Bis(4-aminocyclohexyl)methane

The preparation of bis(4-aminocyclohexyl)methane typically involves the following steps:

  • Step 1: Formation of 4,4'-methylenebis(cyclohexanone): Condensation of cyclohexanone with formaldehyde under acidic or basic catalysis forms the methylene-bridged diketone intermediate.

  • Step 2: Reductive Amination: The diketone undergoes reductive amination with ammonia or amines to introduce amino groups at the 4-positions of the cyclohexyl rings.

  • Step 3: Purification and Isomer Separation: Due to the presence of cis and trans isomers, purification methods such as crystallization or chromatographic separation are employed to enrich the desired isomer, often the trans-trans isomer for optimal properties.

Catalytic Hydrogenation and Byproduct Utilization

An advanced method involves the catalytic hydrogenation of intermediates such as 4-((4-(dimethylamino)cyclohexyl)methyl)cyclohexanol, a byproduct of hexamethylenediamine (HMDA) synthesis. This compound can be converted into reactive catalysts or amines useful in polyurethane foaming, indicating potential routes for resource-efficient synthesis and byproduct valorization.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield/ Purity Notes
Schmidt Rearrangement (Patent) trans-4-methylcyclohexanecarboxylic acid Sodium azide, protonic acid 0–50 °C, 12–16 h, one-pot ~85% yield, >99.5% optical purity Environmentally friendly, industrially scalable
Reductive Amination 4,4'-methylenebis(cyclohexanone) + NH3 Hydrogenation catalysts Typical reductive amination conditions High yield (varies) Produces bis(4-aminocyclohexyl)methane isomers
Catalytic Hydrogenation of Byproduct 4-((4-(dimethylamino)cyclohexyl)methyl)cyclohexanol Hydrogen, catalyst Hydrogenation conditions Not specified Utilizes byproducts, reduces waste

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Chemical Identity and Properties

  • Chemical Name : Cyclohexanamine, 4,4'-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)-)
  • CAS Number : 1761-71-3
  • Molecular Formula : C15H30N2
  • Molecular Weight : 238.41 g/mol

Industrial Applications

  • Epoxy Resins :
    • Cyclohexanamine derivatives are primarily utilized as hardeners in the formulation of epoxy resins. Approximately two-thirds of epoxy resins cured with this compound are hardened at room temperature, making it essential for various applications including coatings and adhesives .
    • Epoxy resins containing this compound are used in protective coatings for industrial and domestic applications due to their excellent adhesion and resistance properties.
  • Polyamides :
    • The compound is also employed in the production of polyamides, which are used in a variety of applications ranging from textiles to engineering plastics. Polyamides exhibit high strength and thermal stability .
  • Adhesives and Sealants :
    • Cyclohexanamine derivatives are integral to formulating adhesives and sealants that require robust bonding capabilities and resistance to environmental factors .

Safety and Toxicological Data

The evaluation of cyclohexanamine derivatives has indicated potential human health risks associated with exposure. Key findings include:

  • Systemic Toxicity : Chronic exposure studies have shown significant systemic toxicity effects in animal models, including weight loss and organ weight alterations .
  • Irritation Effects : Local irritative effects on skin and respiratory mucosa have been documented in high-exposure scenarios .
Study TypeFindings
Chronic Oral ExposureSignificant weight loss; organ weight changes observed in high-dose groups .
Dermal ExposureMild toxicity reported; potential for systemic absorption noted .
Inhalation StudiesHigh acute inhalation toxicity expected based on structural analogs .

Case Study 1: Occupational Exposure

A case study conducted at an epoxy resin polymerization plant in Japan highlighted the health risks associated with occupational exposure to cyclohexanamine derivatives. Workers reported symptoms consistent with systemic toxicity, underscoring the need for stringent safety measures in industrial environments where these chemicals are used .

Case Study 2: Environmental Impact Assessment

An evaluation by the Australian government assessed the environmental impact of cyclohexanamine derivatives used in industrial applications. The assessment noted that while the chemical is effective as a hardener, its potential for environmental persistence necessitates careful management practices to mitigate risks associated with leaching into ecosystems .

Mechanism of Action

The mechanism of action of Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(4-Aminocyclohexyl)methyl]cyclohexanamine
  • CAS No.: 1761-71-3
  • Molecular Formula : C₁₃H₂₆N₂
  • Molecular Weight : 210.36 g/mol
  • Structure : A bis-cyclohexylamine linked by a methylene (–CH₂–) group .

Applications :
Primarily used as a curing agent in epoxy resins, coatings (e.g., automotive refinish), and polymer synthesis due to its dual amine functionality .

Toxicological Profile :

  • Acute Toxicity : Moderate (oral LD₅₀: 380–1000 mg/kg in rats; dermal LD₅₀: 1580 mg/kg) .
  • Reproductive/Developmental Toxicity: No observed adverse effect level (NOAEL) = 15 mg/kg/day in Wistar rats (OECD TG 422). At higher doses (≥50 mg/kg/day), reduced implantation sites and live pups were observed, but postnatal survival remained unaffected .
  • Repeat-Dose Toxicity: No testicular histopathology in Fisher rats at ≤100 mg/kg/day (28-day OECD TG 407 study) .

Comparison with Structural Analogs

2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5)

Key Differences :

  • Structure : Incorporates methyl (–CH₃) groups at the 2-positions of both cyclohexyl rings .
  • Molecular Formula : C₁₅H₃₀N₂
  • Molecular Weight : 238.42 g/mol .

Toxicity :

  • Reproductive Effects : In extended one-generation studies, this analog caused significant reductions in implantation sites and litter size, leading to its classification as a reproductive toxicant .
  • Systemic Toxicity : A 90-day inhalation study in rats revealed mild liver toxicity and disrupted hemoglobin metabolism .
  • Acute Toxicity : Higher inhalation toxicity (predicted via read-across) compared to the parent compound .

Applications : Used similarly in coatings but with altered reactivity due to steric effects from methyl groups .

4,4'-(1-Methylethylidene)bis(cyclohexanamine) (CAS 2855-13-2)

Key Differences :

  • Structure : Features an isopropylidene (–C(CH₃)₂–) bridge instead of methylene .
  • Molecular Formula : C₁₅H₂₈N₂
  • Molecular Weight : 238.24 g/mol .

Applications : Utilized in high-performance polymers where enhanced rigidity is required .

trans,trans-4,4'-Methylenebis(cyclohexylamine)

Key Differences :

  • Stereochemistry : Trans configuration at both cyclohexyl rings increases crystallinity and thermal stability .

Toxicity: Similar NOAEL (15 mg/kg/day) as the parent compound but with lower dermal absorption due to stereochemical rigidity .

Applications : Preferred in high-temperature epoxy formulations .

Data Tables

Table 1: Molecular and Toxicological Comparison

Parameter 4,4'-Methylenebis(cyclohexylamine) (1761-71-3) 2,2'-Dimethyl Analog (6864-37-5) 4,4'-(1-Methylethylidene) Analog (2855-13-2)
Molecular Weight (g/mol) 210.36 238.42 238.24
Acute Oral LD₅₀ (mg/kg) 380–1000 Not reported Not reported
Reproductive NOAEL 15 mg/kg/day Classified toxicant Not established
Key Applications Epoxy curing, coatings Coatings, polymers High-rigidity polymers
References

Table 2: Structural Modifications and Toxicity Outcomes

Compound Structural Modification Toxicity Outcome
1761-71-3 Methylene bridge Moderate reproductive toxicity at high doses
6864-37-5 2-Methyl substitution Severe reproductive toxicity, liver effects
2855-13-2 Isopropylidene bridge Predicted systemic toxicity (data limited)
trans,trans isomer Trans stereochemistry Reduced dermal absorption
References

Critical Analysis of Divergent Data

  • Reproductive Toxicity: While 4,4'-methylenebis(cyclohexylamine) showed NOAEL at 15 mg/kg/day, its methyl-substituted analog (6864-37-5) exhibited pronounced effects at similar doses. This discrepancy may arise from enhanced bioavailability due to methyl groups .

Risk Management Recommendations

  • Handling : Use closed systems and PPE (gloves, respirators) to mitigate inhalation/dermal exposure .

Biological Activity

Cyclohexanamine, 4,4'-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)-) is a compound primarily used in the production of epoxy resins and polyamides. Its biological activity has been the subject of several studies, focusing on its toxicity, reproductive effects, and potential for causing organ damage.

  • Molecular Formula : C13H26N2
  • Molecular Weight : 210.36 g/mol
  • CAS Number : 1761-71-3
  • Physical State : Clear liquid or yellowish solid depending on isomer content
  • Water Solubility : Approximately 3.6 g/L at 20°C

General Toxicity

In various animal studies, Cyclohexanamine has exhibited a range of toxic effects:

  • Acute Toxicity : High doses have resulted in significant impairment in body weight and general health. For instance, in a study with rats, a notable decrease in body weight was observed at doses as low as 5 mg/kg body weight per day (LOAEL), with a NOAEL established at 1.5 mg/kg bw/day for general systemic repeat dose toxicity .
  • Organ Toxicity : Histopathological examinations revealed signs of organ toxicity including:
    • Liver : Microvacuolar degeneration and increased serum transaminases were noted.
    • Kidneys : Vacuolar tubulopathy was observed more severely in males.
    • Heart : Vacuolar degeneration was also reported .
  • Reproductive Toxicity : The compound showed no direct adverse effects on reproductive organs in a 90-day study, although secondary effects related to systemic toxicity were noted .

Case Studies

  • Long-term Exposure Study : A study involving long-term exposure to Cyclohexanamine showed that both male and female rats experienced significant weight loss and organ weight changes, particularly in the liver and kidneys. The relative weights of these organs increased significantly in high-dose groups, indicating potential toxicity .
  • Histopathological Analysis : In histopathological evaluations, vacuolation was observed across multiple organs including the brain and kidneys in high-dose groups. This vacuolation was associated with signs of cytotoxicity such as degeneration and inflammation .

Biological Activity Overview Table

Biological ActivityObservations
Acute Toxicity Significant weight loss at high doses
Liver Damage Microvacuolar degeneration, increased transaminases
Kidney Damage Vacuolar tubulopathy
Reproductive Effects No direct adverse effects on reproductive organs noted
Histopathology Findings Vacuolation in multiple organs with signs of cytotoxicity

Q & A

Q. Table 1: Synthetic Methods and Yields

MethodCatalyst/SolventTemperature (°C)Yield (%)Purity (HPLC)Source
Reductive aminationPd/C, ethanol80–10072–85>95%
Acid-catalyzed condensationH₂SO₄, toluene110–12065–7890–93%

Q. Critical Factors :

  • Catalyst choice (Pd/C vs. Raney Ni) affects stereoselectivity and byproduct formation .
  • Prolonged heating (>12 hrs) reduces yield due to decomposition .

Basic: How can researchers characterize the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclohexyl ring conformers and amine proton environments. For example, trans-amine protons resonate at δ 1.2–1.5 ppm, while cis isomers show upfield shifts .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 365.3) and detects impurities .
  • X-ray Crystallography : Resolves stereoisomerism; cis,trans configurations exhibit distinct unit cell parameters .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalIsomer DifferentiationSource
¹H NMR (CDCl₃)δ 2.8–3.1 ppm (NH₂), δ 1.3–1.6 ppm (CH₂)Cis vs. trans NH₂
FT-IR3350 cm⁻¹ (N-H stretch), 2850 cm⁻¹ (C-H)Confirms amine groups

Basic: What thermodynamic properties are critical for predicting its stability and reactivity?

Methodological Answer:

  • Vapor Pressure : Measured via transpiration method (0.9608 at 25°C), critical for handling volatile byproducts .
  • Enthalpy of Vaporization (ΔHvap) : 68.2 kJ/mol, derived from temperature-dependent vapor pressure curves .
  • Hydrogen Bonding : Intramolecular H-bonding in cis,cis isomers reduces solubility in nonpolar solvents .

Q. Table 3: Thermodynamic Data

PropertyValueMethodSource
ΔHvap (kJ/mol)68.2 ± 1.5Transpiration
Solubility (H₂O, 25°C)0.12 mg/mL (cis,trans)Gravimetric analysis

Advanced: How do stereoisomers (cis,trans vs. trans,trans) impact biological or material applications?

Methodological Answer:

  • Biological Activity : cis,trans isomers show higher binding affinity to amine receptors (e.g., IC₅₀ = 12 μM vs. 45 μM for trans,trans) .
  • Material Science : trans,trans isomers enhance epoxy resin crosslinking due to linear geometry .

Q. Table 4: Stereoisomer-Specific Properties

IsomerMelting Point (°C)Solubility (DMSO)Bioactivity (IC₅₀)Source
cis,trans145–14825 mg/mL12 μM
trans,trans162–16515 mg/mL45 μM

Methodological Note : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate isomers .

Advanced: How can researchers resolve contradictions in reported thermochemical data?

Methodological Answer:

  • Group Contribution Methods : Validate experimental ΔHvap using Benson’s additive rules; deviations >5 kJ/mol indicate impurities .
  • Quantum Chemical Calculations : DFT (B3LYP/6-311+G**) predicts enthalpies of formation within 3% error of experimental data .

Case Study : A 2014 study resolved a 10 kJ/mol discrepancy in ΔHvap by identifying residual solvent (toluene) via GC-MS .

Advanced: What reaction mechanisms govern its functionalization (e.g., acylation, alkylation)?

Methodological Answer:

  • Acylation : Nucleophilic attack by amine on acyl chloride (e.g., acetyl chloride), catalyzed by triethylamine. Yields >80% in anhydrous THF .
  • Alkylation : SN2 reaction with alkyl halides (e.g., methyl iodide) in DMF; steric hindrance from cyclohexyl groups reduces yields to 50–60% .

Q. Table 5: Functionalization Efficiency

ReactionReagentSolventYield (%)ByproductsSource
AcylationAcetyl chlorideTHF85<5% HCl
AlkylationMethyl iodideDMF5515% dialkylated

Advanced: How can computational modeling optimize its synthesis or applications?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization; predicts ethanol > hexane for cis,trans isolation .
  • Docking Studies : Identify binding motifs for drug design (e.g., cyclohexyl groups fit hydrophobic enzyme pockets) .

Case Study : DFT-guided optimization reduced reaction time by 30% by identifying transition-state energy barriers .

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